Chrysene

Catalog No.
S523612
CAS No.
218-01-9
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysene

CAS Number

218-01-9

Product Name

Chrysene

IUPAC Name

chrysene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H

InChI Key

WDECIBYCCFPHNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43

Solubility

Insoluble. (0.0018mg/kg) (NTP, 1992)
In water, 2.0X10-3 mg/L at 25 °C
Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L
Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene
Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid.
Solubility in water: very poo

Synonyms

ChryseneNSC 6175; NSC-6175; NSC6175

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43

Description

The exact mass of the compound Chrysene is 228.0939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. (0.0018mg/kg) (ntp, 1992)8.76e-09 min water, 2.0x10-3 mg/l at 25 °csolubility in water at 25 °c: 0.0020 + or - 0.0002 mg/lslightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in tolueneslightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. at 25 °c, 1 g dissolves in 1300 ml absolute alcohol, 480 ml toluene; about 5% is soluble in toluene at 100 °c. moderately soluble in boiling benzene. insoluble in water. only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid.solubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of ortho-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Tracer: Chrysene's persistence in the environment makes it a useful tracer molecule. Researchers can study the movement, degradation rates, and overall fate of other, potentially more harmful PAHs, by tracking chrysene in air, water, and soil samples. This knowledge is crucial for understanding the impact of pollution on ecosystems and developing effective remediation strategies [].

Chrysene in Toxicology Research

Due to its presence in environmental pollutants and its well-defined chemical structure, chrysene serves as a model compound in toxicology research. Scientists use it to:

  • Study Bioaccumulation and Metabolism: Chrysene helps researchers investigate how PAHs accumulate in living organisms and how their bodies metabolize these compounds. This knowledge is essential for assessing the potential health risks associated with PAH exposure [].
  • Evaluate Toxicological Effects: Chrysene's toxicological properties allow scientists to study the potential adverse effects of PAHs on various organisms. This information is vital for establishing environmental safety standards and developing regulations.

Chrysene in Material Science Research

The unique chemical properties of chrysene make it interesting for material science research. Scientists are exploring its potential applications in:

  • Synthesis of Novel Materials: Chrysene can be used as a building block in the synthesis of new materials with specific properties. Researchers are investigating its potential for applications in organic electronics and functional materials [].
  • Surface Interaction Studies: Chrysene's interaction with various surfaces can provide valuable insights into material properties and behavior. This knowledge can be applied to develop new materials with desired surface characteristics.

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12C_{18}H_{12}, characterized by its structure of four fused benzene rings. It is a naturally occurring compound found in coal tar and creosote, with concentrations ranging from 0.5 to 6 mg/kg in creosote. The name "chrysene" derives from the Greek word χρυσός (chrysos), meaning "gold," reflecting the golden-yellow color of its crystals, although pure chrysene is actually colorless . Chrysene is also a constituent of tobacco smoke and has been detected in various industrial processes involving pyrolysis of organic materials .

Chrysene's mechanism of action is primarily studied in the context of its potential carcinogenicity. Studies suggest chrysene can interact with DNA, causing mutations that may lead to cancer development. The exact mechanisms are still under investigation, but it's believed to involve the formation of reactive oxygen species that damage DNA.

Chrysene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to chrysene can occur through inhalation of contaminated air, ingestion of contaminated food or water, or skin contact with tar or creosote.

  • Toxicity: Chronic exposure to chrysene has been linked to various health problems, including cancer, skin irritation, and genotoxicity (damage to genetic material) [].
  • Flammability: Chrysene is a combustible solid with a high flash point, meaning it requires a relatively high temperature to ignite.
, particularly those involving photo-activated free radical mechanisms. For instance, it reacts with hydroxyl radicals to produce diol epoxides, which are significant metabolites in its biological activity . Additionally, chrysene can be formed as an artifact during the pyrolysis of organic matter, highlighting its association with other PAHs and complex mixtures produced in combustion processes

Chrysene is recognized for its potential carcinogenic properties. Laboratory studies have indicated that it can induce tumors in experimental animals, although its carcinogenic potency is significantly lower than that of more potent PAHs like benzo(a)pyrene—estimated to be about 1% as toxic . Chrysene has also shown mutagenic effects in mammalian cell transformation tests and has been implicated in reproductive damage .

Chrysene has limited applications due to its toxicity and potential health risks. It is primarily utilized in research laboratories for studying PAHs and their derivatives. Some derivatives of chrysene are being explored for their estrogenic properties, which may have implications in pharmacological research and cancer treatment .

Studies on chrysene interactions have focused on its metabolic pathways and the formation of reactive metabolites that can bind to DNA, potentially leading to mutagenic effects. The presence of a "bay-region" in its structure contributes to specific metabolic reactions that enhance its biological activity and toxicity . Interaction studies often involve assessing chrysene's effects in combination with other PAHs or environmental pollutants to understand its role in complex mixtures.

Chrysene shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

CompoundStructure DescriptionNotable Properties
Benzo(a)pyreneFive fused ringsHighly carcinogenic; strong mutagenic properties
PhenanthreneThree fused ringsLess toxic than chrysene; used in dye production
PyreneFour fused rings (similar to chrysene)Found in coal tar; less carcinogenic than chrysene
TetraceneFour fused rings (isomeric form)More yellow; often found as an impurity in chrysene
5-MethylchryseneMethyl group on chryseneStrong carcinogenic potential; complete carcinogen

Chrysene's unique aspects lie in its specific structural configuration and resultant biological activity compared to these similar compounds. Its lower toxicity relative to benzo(a)pyrene makes it an interesting subject for further research into PAH behavior and effects on health .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals.
Crystals derived from distillation of coal tar; [Hawley]
COLOURLESS-TO-BEIGE CRYSTALS OR POWDER.
Crystalline solid.

Color/Form

Red blue fluorescent orthorhombic plates from benzene, acetic acid
Orthorhombic bipyramidal plates from benzene
Colorless platelets with blue fluorescence

XLogP3

5.7

Exact Mass

228.093900383 g/mol

Monoisotopic Mass

228.093900383 g/mol

Boiling Point

838 °F at 760 mmHg (NTP, 1992)
448 °C
838 °F

Heavy Atom Count

18

Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink
1.274 g/cu cm at 20 °C
1.3 g/cm³
1.274

LogP

5.81 (LogP)
log Kow = 5.73
5.9

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

489 °F (NTP, 1992)
255 °C
Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C)
254 - 256 °C
489 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

084HCM49PT

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Chrysene is a colorless platelet with a blue to red-blue fluorescence. It is very slightly soluble in water. Chrysene is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). It occurs everywhere in the environment. These are formed during incomplete combustion of coal, oil, gas, wood, garbage, tobaccos and charbroiled meat. Chrysene has also been reported in fish, vegetables, edible oils and fats and coffee. USE: Chrysene is not produced commercially with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers in industries that inadvertently produce chrysene may breathe in vapors or have direct skin contact with soot. The general population will be exposed by breathing in tobacco smoke, exhaust smoke or smoke from other sources (e.g., forest fires). The general population may also be exposed to chrysene when eating and preparing smoked meat and fish. Consumption of contaminated food or drinking water may also be a route of exposure. Skin contact occurs when touching soot and ashes. Chrysene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight unless absorbed to particles. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down gradually by microorganisms, and is expected to build up in fish. RISK: Data on the potential for chrysene alone to produce toxic effects in humans were not available. Studies in humans have shown changes in immune system components in the blood in coke oven workers exposed to a mixture of PAHs, including fluoranthene, perylene, pyrene, benzo(a)pyrene, chrysene, benz(a)anthracene, dibenz(a,h)anthracene, and benzo(g,h,i)perylene. Additionally, several studies have shown increased mortality due to lung cancer in workers exposed to mixtures of PAHs, including benzo(a)pyrene, chrysene, benz(a)anthracene, benzo(b)fluoranthene, and dibenz(a,h)anthracene, such as coke oven emissions, roofing-tar emissions, and cigarette smoke. However, the contribution of chrysene to the immunotoxicity and carcinogenicity of these mixtures cannot be determined. Increased liver weight was observed in some laboratory animals exposed to moderate doses for a short period. Injection studies in laboratory animals do not indicate that exposure to chrysene affects the immune system. No additional data regarding the potential for non-cancer toxic effects in laboratory animals were available. Repeated skin exposure to chrysene induced benign and malignant skin tumors in laboratory animals. Skin exposure to chrysene also increased the number of skin tumors induced by known carcinogens. Benign and malignant tumors were also observed at several sites (liver, lung, lymph nodes) following repeated injections of chrysene in laboratory animals. Data on the potential for chrysene to cause infertility, abortion, or birth defects in laboratory animals were not available. The International Agency for Research on Cancer has determined that chrysene is possibly a human carcinogen, and the U.S. EPA IRIS program determined that chrysene is a probable human carcinogen. These determinations are based on a lack of human data and sufficient evidence in laboratory animal studies. The potential for chrysene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Pharmacology

Chrysene is an aromatic hydrocarbon in coal tar, allied to naphthalene and anthracene. It is a white crystalline substance, C18H12, of strong blue fluorescence, but generally colored yellow by impurities.

Vapor Pressure

Vapor pressure: 6.3X10-7 mm Hg
6.23X10-9 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

218-01-9
65777-08-4

Absorption Distribution and Excretion

Chrysene is absorbed via the oral and dermal routes; there is no direct evidence available for absorption via the lungs. Absorption through the lungs is inferred by the measurement of chrysene and its metabolites in groups exposed occupationally to polycyclic aromatic hydrocarbons and in cigarette smokers.
After oral administration in rats, chrysene was measured in peak concentrations within the hour in blood and liver. Chrysene has been found to concentrate in the adipose and mammary tissues after oral administration in rats; after oral administration, the majority of the chrysene is eliminated predominantly via the feces with up to 41%-79% intact and with complete recovery within 2 days.
Chrysene appeared to be absorbed and metabolized in both human and animal skin.

Metabolism Metabolites

Polycyclic aromatic hydrocarbon (PAH)-type compounds induce at least two rat UDP-glucuronosyltransferase isoforms, UGT1A6 and UGT1A7. Among the glucuronidation reactions of PAH metabolites studied, mono- and diglucuronide formation of benzo[a]pyrene and chrysene-3,6-diphenol showed the highest induction factors in rat liver microsomes. Availability of AHH-1 cells stably expressing UGT1A7 allowed us to study whether this PAH-inducible isoform could catalyze benzo[a]pyrene and chrysene-3,6-diphenol glucuronidation. It was found that UGT1A7 indeed catalyzed mono- and diglucuronide formation of both benzo[a]pyrene and chrysene 3,6-diphenols. V79 cell-expressed rat UGT1A6 also catalyzed these reactions, except for chrysene diphenol diglucuronide formation. Enzyme kinetic studies of the glucuronidation of 6-hydroxychrysene (used as a stable PAH phenol) indicated that UGT1A7 conjugated this compound with a lower apparent Km value (0.1 uM) than UGT1A6 (10 uM). The results suggest that the two PAH-inducible UGTs may cooperate in conjugating PAH metabolites, but that UGT1A7 is more efficient.
Six metabolites of polycyclic aromatic hydrocarbons (PAHs) were identified and quantified from the bile of 31 common eels (Anguilla anguilla), 29 European flounders (Pleuronectes flesus), and 15 conger eels (Conger conger) collected from the Severn Estuary and Bristol Channel during 1997. The bile metabolites were deconjugated by enzymatic hydrolysis and separated by reverse-phase HPLC with fluorescence detection. The major metabolite present in all fish was 1-hydroxy pyrene (75-94% of all metabolites detected) with lower proportions of 1-hydroxy chrysene (2-15%) and 1-hydroxy phenanthrene (2-8%), and small amounts of three benzo[a]pyrene derivatives (<3%). Metabolite concentrations (normalized to biliverdin content) were significantly higher in common eels than in the other two species and tended to be higher in all species at the beginning of the year than at the end. The data confirm the importance of 1-hydroxy pyrene as the key PAH metabolite in fish bile and suggest that the common eel is an ideal species for monitoring PAHs in estuarine environments.
We have investigated the regio- and stereoselective metabolism of chrysene, a four-ring symmetrical carcinogenic polycyclic aromatic hydrocarbon (PAH), by the liver microsomes of brown bullhead (Ameriurus nebulosus), a bottom-dwelling fish species. The liver microsomes from untreated and 3-methylcholanthrene (3-MC)-treated brown bullheads metabolized chrysene at the rate of 30.1 and 82.2 pmol/mg protein/min, respectively. Benzo-ring diols (1,2-diol and 3,4-diol) were the major chrysene metabolites formed by liver microsomes from control and 3-MC-treated fish. However, the control microsomes produced a considerably higher proportion of chrysene 1,2-diol (benzo-ring diol with a bay region double bond) plus 1-hydroxychrysene, than 3,4-diol plus 3-hydroxychrysene, indicating that these microsomes are selective in attacking the 1,2- position of the benzo-ring. On the other hand, 3-MC-induced microsomes did not show such a regioselectivity in the metabolism of chrysene. Control bullhead liver microsomes, compared to control rat liver microsomes, produced a considerably higher proportion of chrysene 1,2-diol, the putative proximate carcinogenic metabolite of chrysene. Like rat liver microsomes, bullhead liver microsomes produced only trace amounts of the K-region diol.Chrysene 1,2-diol and 3,4-diol formed by the liver microsomes from both control and 3-MC-treated bullheads consisted predominantly of their R,R-enantiomers. Chrysene is metabolized by bullhead liver microsomal enzymes to its benzo-ring diols with a relatively lower degree of stereoselectivity compared to benzo[a]pyrene (a five-ring PAH), but with a higher degree of stereoselectivity compared to phenanthrene (a three-ring PAH). The data of this study, together with those from our previous studies with phenanthrene, benzo[a]pyrene and dibenzo[a,l]pyrene (a six-ring PAH), indicate that the regioselectivity in the metabolism of PAHs by brown bullhead and rainbow trout liver microsomes does not vary greatly with the size and shape of the molecule, whereas the degree of stereoselectivity in the metabolism of PAHs to benzo-ring dihydrodiols does.
We have investigated the metabolism of chrysene (CHR) and 5-methychyrsene (5-MeCHR) by Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat liver microsomes to assess the effect of a non-benzo ring methyl substituent on the reactions involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Trout as well as rat liver microsomes metabolized both CHR and 5-MeCHR at essentially similar rates, indicating that the methyl substituent does not alter the substrate specificity of the cytochrome P450(s) involved in the metabolism of the two PAHs. Dihydrodiols were the major CHR metabolites formed by both trout and rat liver microsomes, whereas the trout liver microsomes formed a considerably higher proportion of 5-MeCHR phenols compared to diols, indicating that 5-methyl substitution alters the substrate specificity of trout microsomal epoxide hydrolase for 5-MeCHR epoxides. Unlike trout liver microsomes, rat liver microsomes formed a much greater proportion of 5-MeCHR diols compared to 5-MeCHR phenols, suggesting that 5-MeCHR epoxides are better substrates for the microsomal epoxide hydrolase present in rat liver than for the enzyme in trout liver. Both trout and rat liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. In contrast the reverse is true in the case of 5-MeCHR, indicating that a non-benzo ring methyl substituent alters the regioselectivity of the enzymes involved in the oxidative metabolism of PAHs.
For more Metabolism/Metabolites (Complete) data for CHRYSENE (13 total), please visit the HSDB record page.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

Triphenylene; 217-59-4

Wikipedia

Chrysene
Bixin

Biological Half Life

3.89 Days
378.01 Days

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Synthesis by heating H2 and acetylene to 800 °C.
Distillation of coal tar.
Is formed during distillation of coal, in very small amount during distillation or pyrolysis of many fats and oils.
When benzofuran is passed through a hot tube together with naphthalene, chrysene is produced

General Manufacturing Information

Chrysene: ACTIVE
Coal tar pitch volatiles are products of the distillation of bituminous coal and contain polynuclear aromatic hydrocarbons. /Coal tar pitch volatiles/
Chrysene occurs ubiquitously and in about the same concentration as benzo(a)pyrene in products of incomplete combustion. ln addition, chrysene and, preferentially, related stuctures (methyl-substituted and partially hydrogenated chrysenes) occur in higher concentrations than most of the other polynuclear aromatic hydrocarbons in fossil fuels such as crude oil and lignite.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: chrysene; Matrix: air; Detection Limit: 0.0070 - 0.20 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: chrysene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: chrysene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 5 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: chrysene; Matrix: municipal and industrial discharges; Detection Limit: 0.15 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHRYSENE (37 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: chrysene; Matrix: marine animal tissues; Detection Limit: 5.8 ng/g.
High performance liquid chromatography (reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/
Determination of exposure to polynuclear aromatic hydrocarbons by analysis of urine samples. /Polynuclear aromatic hydrocarbons/
Polycyclic aromatic hydrocarbons ... chrysene, were analyzed in blood serum and skin oil collected from roofing workers. Although a range of 0.05-36 ng was observed in skin oil samples, none was detected in serum, at detection limits of 1-175 pg/ml.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Chrysene is one of the basic polycyclic aromatic hydrocarbons (PAHs) which is a toxic environmental pollutant and consistently exposed to sunlight. However, little information is available on its photogenotoxicity. The objective of the present study was to analyze the effects of chrysene, under environmental intensity of UVB (0.6 mW/sq cm) in human skin epidermal cell line (HaCaT). Kinetic of chrysene showed that the highest intracellular uptake of chrysene occurred after 24 hr of incubation. The intracellular reactive oxygen species (ROS) was increased in a concentration dependent manner in chrysene treated cells under UVB irradiation. It was observed that UVB-irradiated chrysene induced apoptosis through activation of caspases-3 and phosphatidylserine translocation. Glutathione reduced (GSH) and catalase activity were decreased while apoptosis and DNA damage were induced significantly (p>0.01) as concentration of chrysene increased. Thus our results suggest that chrysene may be phototoxic as well as photogenotoxic under UVB irradiation.
This study evaluates the toxic effects of chrysene (a component from cigarette smoke) on Muller cells (MIO-M1) in vitro and investigates whether the inhibitor lipoic acid can reverse the chrysene-induced toxic effects. MIO-M1 cells were exposed to varying concentrations of chrysene with or without lipoic acid. Cell viability was measured by a trypan blue dye exclusion assay. Caspase-3/7 activity was measured by a fluorochrome assay. Lactate dehydrogenase (LDH) release was quantified by an LDH assay. The production of reactive oxygen/nitrogen species (ROS/RNS) was measured with a 2',7'-dichlorodihydrofluorescein diacetate dye assay. Mitochondrial membrane potential was measured using the JC-1 assay. Intracellular ATP content was determined by the ATPLite kit. MIO-M1 cells showed significantly decreased cell viability, increased caspase-3/7 activity, LDH release at the highest chrysene concentration, elevated ROS/RNS levels, decreased mitochondrial membrane potential value, and decreased intracellular ATP content after exposure to 300, 500, and 1,000 uM chrysene compared with the control. Pretreatment with 80 uM lipoic acid reversed loss of cell viability in 500-uM-chrysene-treated cultures (24.7%, p<0.001). Similarly, pretreatment with 80 uM lipoic acid before chrysene resulted in decreased caspase-3/7 activities (75.7%, p<0.001), decreased ROS/RNS levels (80.02%, p<0.001), increased mitochondrial membrane potential values (86%, p<0.001), and increased ATP levels (40.5%, p<0.001) compared to 500-uM-chrysene-treated cultures. Chrysene, a component of cigarette smoke, can diminish cell viability in MIO-M1 cells in vitro by apoptosis at the lower concentrations of Chrysene (300 and 500 uM) and necrosis at the highest concentration. Moreover, mitochondrial function was particularly altered. However, lipoic acid can partially reverse the cytotoxic effect of chrysene. Lipoic acid administration may reduce or prevent Muller cell degeneration in retinal degenerative disorders.
Ferulic, caffeic, chlorogenic, and ellagic acids, four naturally occurring plant phenols, inhibit the mutagenicity and cytotoxicity of (+/-)-7beta,8alpha-dihydroxy-9alpha, 10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P 7,8-diol-9,10-epoxide-2), the only known ultimate carcinogenic metabolite of benzo[a]pyrene. The mutagenicity of 0.05 nmol of B[a]P 7,8-diol-9,10-epoxide-2 in strain TA100 of Salmonella typhimurium is inhibited 50% by incubation of the bacteria and the diol epoxide with 150 nmol of ferulic acid, 75 nmol of caffeic acid, 50 nmol of chlorogenic acid or, most strikingly, 1 nmol of ellagic acid in the 0.5-ml incubation mixture. A 3-nmol dose of ellagic acid inhibits mutation induction by 90%. Ellagic acid is also a potent antagonist of B[a]P 7,8-diol-9,10-epoxide-2 in Chinese hamster V79 cells. Mutations to 8-azaguanine resistance induced by 0.2 uM diol epoxide are reduced by 50% when tissue culture media also contains 2 uM ellagic acid. Similar to results obtained with the bacteria, ferulic, caffeic, and chlorogenic acids are approximately two orders of magnitude less active than ellagic acid in the mammalian cell assay. The antimutagenic effects of the plant phenols result from their direct interaction with B[a]P 7,8-diol-9,10-epoxide-2, because a concentration-dependent increase in the rate of diol epoxide disappearance in cell-free solutions of 1:9 dioxane/water, pH 7.0, is observed with all four phenols. In parallel with the mutagenicity studies, ellagic acid is 80-300 times more effective than the other phenols in accelerating the disappearance of B[a]P 7,8-diol-9,10-epoxide-2. Ellagic acid at 10 uM increases the disappearance of B[a]P 7,8-diol-9,10-epoxide-2 by approximately 20-fold relative to the spontaneous and hydronium ion-catalyzed hydrolysis of the diol epoxide at pH 7.0. Ellagic acid is a highly potent inhibitor of the mutagenic activity of bay-region diol epoxides of benzo[a]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene, but higher concentrations of ellagic acid are needed to inhibit the mutagenic activity of the chemically less reactive bay-region diol epoxides of benz[a]anthracene, chrysene, and benzo[c]phenanthrene. These studies demonstrate that ellagic acid is a potent antagonist of the adverse biological effects of the ultimate carcinogenic metabolites of several polycyclic aromatic hydrocarbons and suggest that this naturally occurring plant phenol, normally ingested by humans, may inhibit the carcinogenicity of polycyclic aromatic hydrocarbons.
The influence of some compounds belonging to the group of polycyclic aromatic hydrocarbons (eg, ... chrysene, ... on the pharmacokinetics of theophylline in rats is described. ... /Chrysene/ significantly accelerated the elimination of the drug. ...
The potencies of various xenobiotics for induction of monooxygenases and their influence on the rat liver microsomal metabolite profile of the environmentally relevant weak carcinogen, chrysene, was determined. Among the widely distributed chemicals, polychlorinated biphenyls (PCB) and preferentially 3,3,'4,4'-tetrachlorobiphenyl as well as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues such as benzo[a]pyrene, benzo[b]- and -[j]fluoranthene, indeno[1,2,3-cd]pyrene, dibenz[a,h]acridine, benzo[b]naphtho-[2,1-d]thiophene, and 5,6-benzoflavone were found to be potent inducers stimulating the formation of the proximate, and some of them also the ultimate carcinogen of chrysene. Lindane, carbaryl, DDT, and pentachlorophenol were found to be inefficient or weak inducers. With the exception of phenobarbital no inducers were found among the pharmaceuticals investigated. Sex-dependent metabolism was found for Wistar-rats. No 1,2-oxidation was observed in females, and turnover rates were lower than in males. ...in most cases the same effective xenobiotic induces the bay-region diolepoxide in both chrysene and benz[a]anthracene.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Deng J, Zhao A, Zhang R, Shan H, Li B, Yang J, Wang B. Hidden Order and Haldane-Like Phase in Molecular Chains Assembled from Conformation-Switchable Molecules. ACS Nano. 2018 Jun 21. doi: 10.1021/acsnano.8b00146. [Epub ahead of print] PubMed PMID: 29920070.
2: Wang W, Liang X, Tian L, Guo R. [Determination of semi-volatile organic compounds in the source of drinking water by gas chromatography triple quadruples mass spectrometry with auto solid phase extraction]. Wei Sheng Yan Jiu. 2017 Jul;46(4):645-657. Chinese. PubMed PMID: 29903190.
3: Sun Y, Dong D, Zhang L, He S, Hua X, Guo Z. Polycyclic aromatic hydrocarbons (PAHs) in an urban river at mid and high latitudes: A case study in Siping, a traditional industrial city in Northeast China. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Jun 14:1-8. doi: 10.1080/10934529.2018.1470804. [Epub ahead of print] PubMed PMID: 29902118.
4: Curtis D, Elango V, Collins AW, Rodrigue M, Pardue JH. Transport of crude oil and associated microbial populations by washover events on coastal headland beaches. Mar Pollut Bull. 2018 May;130:229-239. doi: 10.1016/j.marpolbul.2018.03.008. Epub 2018 Mar 26. PubMed PMID: 29866552.
5: Ko JH, Wang J, Xu Q. Impact of pyrolysis conditions on polycyclic aromatic hydrocarbons (PAHs) formation in particulate matter (PM) during sewage sludge pyrolysis. Chemosphere. 2018 May 21;208:108-116. doi: 10.1016/j.chemosphere.2018.05.120. [Epub ahead of print] PubMed PMID: 29864701.
6: Turap Y, Talifu D, Wang X, Aierken T, Rekefu S, Shen H, Ding X, Maihemuti M, Tursun Y, Liu W. Concentration characteristics, source apportionment, and oxidative damage of PM(2.5)-bound PAHs in petrochemical region in Xinjiang, NW China. Environ Sci Pollut Res Int. 2018 May 30. doi: 10.1007/s11356-018-2082-3. [Epub ahead of print] PubMed PMID: 29846897.
7: Barbosa V, Maulvault AL, Alves RN, Kwadijk C, Kotterman M, Tediosi A, Fernández-Tejedor M, Sloth JJ, Granby K, Rasmussen RR, Robbens J, De Witte B, Trabalón L, Fernandes JO, Cunha SC, Marques A. Effects of steaming on contaminants of emerging concern levels in seafood. Food Chem Toxicol. 2018 May 19;118:490-504. doi: 10.1016/j.fct.2018.05.047. [Epub ahead of print] PubMed PMID: 29787848.
8: Ke XS, Hong Y, Lynch VM, Kim D, Sessler JL. Metal-Stabilized Quinoidal Dibenzo[ g, p]chrysene-Fused Bis-dicarbacorrole System. J Am Chem Soc. 2018 Jun 20;140(24):7579-7586. doi: 10.1021/jacs.8b02718. Epub 2018 Jun 7. PubMed PMID: 29787675.
9: Lofthus S, Almås IK, Evans P, Pelz O, Brakstad OG. Biodegradation in seawater of PAH and alkylphenols from produced water of a North Sea platform. Chemosphere. 2018 Sep;206:465-473. doi: 10.1016/j.chemosphere.2018.05.006. Epub 2018 May 4. PubMed PMID: 29775939.
10: Kalugina OV, Mikhailova TA, Shergina OV. Contamination of Scots pine forests with polycyclic aromatic hydrocarbons on the territory of industrial city of Siberia, Russia. Environ Sci Pollut Res Int. 2018 May 17. doi: 10.1007/s11356-018-2230-9. [Epub ahead of print] PubMed PMID: 29770943.
11: Bao H, Hou S, Niu H, Tian K, Liu X, Wu F. Status, sources, and risk assessment of polycyclic aromatic hydrocarbons in urban soils of Xi'an, China. Environ Sci Pollut Res Int. 2018 May 2. doi: 10.1007/s11356-018-1928-z. [Epub ahead of print] PubMed PMID: 29717431.
12: Geier MC, James Minick D, Truong L, Tilton S, Pande P, Anderson KA, Teeguardan J, Tanguay RL. Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish. Toxicol Appl Pharmacol. 2018 Apr 6. pii: S0041-008X(18)30121-2. doi: 10.1016/j.taap.2018.03.029. [Epub ahead of print] PubMed PMID: 29630969.
13: Fu XW, Li TY, Ji L, Wang LL, Zheng LW, Wang JN, Zhang Q. Occurrence, sources and health risk of polycyclic aromatic hydrocarbons in soils around oil wells in the border regions between oil fields and suburbs. Ecotoxicol Environ Saf. 2018 Aug 15;157:276-284. doi: 10.1016/j.ecoenv.2018.03.054. Epub 2018 Apr 5. PubMed PMID: 29627411.
14: Boyle KM, Barton JK. A Family of Rhodium Complexes with Selective Toxicity toward Mismatch Repair-Deficient Cancers. J Am Chem Soc. 2018 Apr 25;140(16):5612-5624. doi: 10.1021/jacs.8b02271. Epub 2018 Apr 17. PubMed PMID: 29620877; PubMed Central PMCID: PMC5965675.
15: Roslund MI, Grönroos M, Rantalainen AL, Jumpponen A, Romantschuk M, Parajuli A, Hyöty H, Laitinen O, Sinkkonen A. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials. PeerJ. 2018 Mar 19;6:e4508. doi: 10.7717/peerj.4508. eCollection 2018. PubMed PMID: 29576975; PubMed Central PMCID: PMC5863720.
16: Dai W, Zhong H, Li L, Cao J, Huang Y, Shen M, Wang L, Dong J, Tie X, Ho SSH, Ho KF. Characterization and health risk assessment of airborne pollutants in commercial restaurants in northwestern China: Under a low ventilation condition in wintertime. Sci Total Environ. 2018 Aug 15;633:308-316. doi: 10.1016/j.scitotenv.2018.03.124. Epub 2018 Mar 23. PubMed PMID: 29574375.
17: Kawai K, Kato K, Peng L, Segawa Y, Scott LT, Itami K. Synthesis and Structure of a Propeller-Shaped Polycyclic Aromatic Hydrocarbon Containing Seven-Membered Rings. Org Lett. 2018 Apr 6;20(7):1932-1935. doi: 10.1021/acs.orglett.8b00477. Epub 2018 Mar 21. PubMed PMID: 29560728.
18: Trowell JJ, Gobas FAPC, Moore MM, Kennedy CJ. Estimating the Bioconcentration Factors of Hydrophobic Organic Compounds from Biotransformation Rates Using Rainbow Trout Hepatocytes. Arch Environ Contam Toxicol. 2018 Mar 17. doi: 10.1007/s00244-018-0508-z. [Epub ahead of print] PubMed PMID: 29550936.
19: Kancherla S, Lorentzen M, Snieckus V, Jørgensen KB. Directed ortho-Metalation and Anionic ortho-Fries Rearrangement of Polycyclic Aromatic O-Carbamates: Regioselective Synthesis of Substituted Chrysenes. J Org Chem. 2018 Apr 6;83(7):3590-3598. doi: 10.1021/acs.joc.7b03210. Epub 2018 Mar 20. PubMed PMID: 29542919.
20: Liu R, Zhang Y, Wang J, Pan Q, Luo Y, Sun Y, Jin Q, Wang X. Assessment of contamination source and quality control approach for polycyclic aromatic hydrocarbons in wood-pressed rapeseed oil. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 14:1-9. doi: 10.1080/19440049.2018.1451000. [Epub ahead of print] PubMed PMID: 29533714.

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